molecular formula C20H24N2O2 B12674282 N, N-Bis(phenylmethyl)hexanediamide CAS No. 25344-24-5

N, N-Bis(phenylmethyl)hexanediamide

Cat. No.: B12674282
CAS No.: 25344-24-5
M. Wt: 324.4 g/mol
InChI Key: MFBKELHPKHLNTH-UHFFFAOYSA-N
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Description

N, N-Bis(phenylmethyl)hexanediamide is a synthetic diamide compound of significant interest in organic chemistry and materials science research. Its molecular structure, featuring phenylmethyl groups and a hexanediamide backbone, makes it a valuable intermediate for the synthesis of more complex polymers and functional materials. Researchers utilize this compound to develop novel polyamides and other high-performance polymers, where it can influence material properties such as thermal stability and mechanical strength. It also serves as a key building block in supramolecular chemistry studies to create structures with specific host-guest interactions or self-assembling properties. This product is provided as a high-purity powder and is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to handling and are responsible for verifying the compound's suitability for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25344-24-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-dibenzylhexanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24)

InChI Key

MFBKELHPKHLNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Contextualization of N,n Disubstituted Hexanediamides Within Organic Chemistry

N,N'-disubstituted hexanediamides belong to the larger class of polyamides, which are polymers characterized by repeating amide linkages. Adipamides, specifically those derived from adipic acid, are significant in the field of polymer chemistry. The synthesis of such amides can be achieved through various methods, including the reaction of adipoyl chloride with a corresponding amine or the direct condensation of adipic acid with an amine. These synthetic routes are foundational in organic chemistry for the formation of amide bonds.

The properties of N,N'-disubstituted hexanediamides can be tailored by altering the substituent groups attached to the nitrogen atoms. This modularity allows for the synthesis of a wide array of compounds with diverse characteristics, influencing their solubility, melting point, and potential for intermolecular interactions. For instance, the introduction of aromatic rings, as in the case of N,N-Bis(phenylmethyl)hexanediamide, can impart rigidity and promote intermolecular forces such as π-π stacking. These interactions are of significant interest in the field of supramolecular chemistry, where molecules are designed to self-assemble into ordered structures. nih.govnih.govmdpi.comyoutube.commdpi.com The study of such self-assembling systems is crucial for the development of new materials with applications in areas like nanotechnology and bioelectronics. nih.govnih.govmdpi.comyoutube.commdpi.com

Structural Features and Potential Research Interest of N,n Bis Phenylmethyl Hexanediamide

N,N-Bis(phenylmethyl)hexanediamide possesses a symmetrical molecular structure. At its core is a flexible six-carbon hexanediamide backbone derived from adipic acid. This central chain is flanked on both ends by amide groups, each of which is substituted with a phenylmethyl (benzyl) group.

Key Structural Features:

Amide Linkages: The presence of two amide groups provides sites for hydrogen bonding, a key intermolecular force that can influence the compound's physical properties and self-assembly behavior.

Phenyl Rings: The terminal benzyl (B1604629) groups introduce aromatic character to the molecule. These planar, electron-rich rings can participate in π-π stacking interactions, further contributing to the stability of potential supramolecular structures.

Flexible Spacer: The hexamethylene chain offers conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility, combined with the directional nature of hydrogen bonding and π-π stacking, could lead to the formation of complex and ordered assemblies.

The combination of a flexible aliphatic spacer and rigid aromatic end-groups suggests that N,N-Bis(phenylmethyl)hexanediamide could exhibit interesting self-assembly properties in solution and in the solid state. Research into analogous long-chain N,N'-dialkylamides has demonstrated their capacity to form well-ordered lamellar structures. The potential for N,N-Bis(phenylmethyl)hexanediamide to form similar or even more complex supramolecular architectures, such as nanofibers or gels, warrants investigation. Such materials could have applications in areas like drug delivery, tissue engineering, and materials science.

Scope and Objectives of Academic Investigations on N,n Bis Phenylmethyl Hexanediamide

Established Synthetic Routes to N,N'-Bis(phenylmethyl)hexanediamide

The primary and most well-documented method for synthesizing N,N'-Bis(phenylmethyl)hexanediamide involves the formation of amide bonds between a six-carbon dicarboxylic acid derivative and benzylamine.

Amidation Reactions involving Adipoyl Chloride and Benzylamine

The most common laboratory-scale synthesis of N,N'-Bis(phenylmethyl)hexanediamide is achieved through the Schotten-Baumann reaction, a widely used method for preparing amides from amines and acyl chlorides. In this specific case, adipoyl chloride is reacted with benzylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of adipoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. As adipoyl chloride is a diacyl chloride, this reaction occurs at both ends to yield the final N,N'-disubstituted diamide (B1670390).

A typical experimental procedure involves dissolving adipoyl chloride in an inert organic solvent, such as dichloromethane (B109758) or chloroform, and adding a solution of benzylamine and a base, like aqueous sodium hydroxide (B78521) or an organic base such as triethylamine. The reaction is often carried out at reduced temperatures to control its exothermicity. The product, being a solid, can then be isolated by filtration and purified by recrystallization.

Table 1: Representative Synthesis of N,N'-Bis(phenylmethyl)hexanediamide

Reactant 1Reactant 2BaseSolventReaction ConditionsYield
Adipoyl ChlorideBenzylamineAq. NaOHDichloromethane/Water0-5 °C, 1h~85%

This data is representative of a typical laboratory synthesis.

Exploration of Alternative Precursors for Hexanediamide Synthesis

While adipoyl chloride is a common starting material, research into alternative precursors is driven by factors such as cost, safety, and the desire for more environmentally friendly processes. One significant alternative is the direct use of adipic acid . The direct amidation of carboxylic acids with amines is a more atom-economical approach as the only byproduct is water. However, this reaction is thermodynamically less favorable and typically requires high temperatures (160-200 °C) and/or the use of catalysts to proceed at a reasonable rate. Various catalytic systems, including those based on boric acid, zirconium dioxide, and niobium pentoxide, have been developed for direct amidation reactions. researchgate.net

The use of adipic acid derived from renewable resources, such as glucose, presents a greener alternative to the traditional petrochemical-based synthesis. xmu.edu.cngoogle.comnih.govgoogle.com This bio-based adipic acid can then be used in direct amidation reactions or converted to adipoyl chloride if necessary.

On the amine side, while benzylamine is the direct precursor, alternative synthetic strategies could involve the in-situ formation of benzylamine or the use of benzylamine derivatives with protecting groups to control reactivity in more complex syntheses.

Green Chemistry Approaches in N,N'-Bis(phenylmethyl)hexanediamide Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of N,N'-Bis(phenylmethyl)hexanediamide, several green approaches can be envisioned.

Solvent-Free Synthesis: Conducting the reaction without a solvent, or in a solvent-free (neat) condition, can significantly reduce waste and simplify purification. Mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of amides and other organic compounds without the need for bulk solvents. google.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. google.comnih.govnih.govgoogle.com The direct amidation of adipic acid with benzylamine could potentially be accelerated under microwave conditions, possibly even without a catalyst.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. Lipases and other enzymes can catalyze the amidation of dicarboxylic acids or their esters with amines under mild conditions, typically in aqueous or mixed aqueous-organic media. google.com The enzymatic synthesis of N,N'-Bis(phenylmethyl)hexanediamide would be a promising green alternative, though specific enzymes for this transformation would need to be identified and optimized.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of N,N'-Bis(phenylmethyl)hexanediamide from adipoyl chloride and benzylamine, several parameters can be fine-tuned.

Stoichiometry: The molar ratio of the reactants is critical. A slight excess of the amine may be used to ensure complete conversion of the more valuable acyl chloride. The amount of base should be at least stoichiometrically equivalent to the HCl produced.

Temperature: As the acylation of amines is typically exothermic, controlling the temperature, often by cooling the reaction mixture, is important to prevent side reactions and decomposition of the product.

Solvent Choice: The choice of solvent can influence the reaction rate and the ease of product isolation. For interfacial polymerization, a biphasic system of an organic solvent (e.g., cyclohexane, dichloromethane) and water is used. rsc.orgchemicalbook.com

Mixing: In biphasic systems, efficient stirring is necessary to maximize the interfacial area where the reaction occurs.

Table 2: Parameters for Optimization in Amide Synthesis

ParameterEffect on ReactionTypical Considerations
Reactant ConcentrationCan influence reaction rate and side product formation.Higher concentrations may increase rate but can also lead to solubility issues or increased side reactions.
Catalyst LoadingIn catalytic reactions, affects the rate and overall efficiency.Higher loading increases rate but also cost and potential for metal contamination in the product.
pH ControlCrucial when a base is used to neutralize acid byproduct.Maintaining the optimal pH ensures the amine remains nucleophilic and prevents unwanted side reactions.
Purification MethodImpacts the final purity and overall yield.Recrystallization, column chromatography, or washing procedures are chosen based on the properties of the product and impurities.

Mechanistic Insights into Diamide Bond Formation

The formation of the two amide bonds in N,N'-Bis(phenylmethyl)hexanediamide from adipoyl chloride and benzylamine follows the well-established Schotten-Baumann reaction mechanism . This is a nucleophilic acyl substitution reaction.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a benzylamine molecule attacks one of the electrophilic carbonyl carbons of adipoyl chloride. This forms a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.

Deprotonation: A base, such as sodium hydroxide or a second molecule of benzylamine, removes a proton from the nitrogen atom, yielding the mono-amido intermediate and neutralizing the generated HCl.

Second Amidation: The process repeats at the other end of the adipoyl chloride molecule with a second molecule of benzylamine to form the final diamide product, N,N'-Bis(phenylmethyl)hexanediamide.

In the context of interfacial polymerization, this reaction occurs rapidly at the interface between the aqueous phase containing the benzylamine and the organic phase containing the adipoyl chloride. The polymer (in the case of a diamine) or the diamide forms as a film at this interface.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Detailed experimental Fourier-transform infrared (FTIR) and Raman spectra for N,N-Bis(phenylmethyl)hexanediamide are not available in the public domain. Hypothetically, the FTIR spectrum would exhibit characteristic absorption bands for the secondary amide group, including N-H stretching vibrations around 3300 cm⁻¹, the amide I band (C=O stretching) near 1640 cm⁻¹, and the amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹. The spectra would also show peaks corresponding to the aromatic C-H stretching of the phenyl rings above 3000 cm⁻¹ and aliphatic C-H stretching from the hexanediamide backbone and benzyl (B1604629) CH₂ groups below 3000 cm⁻¹. Raman spectroscopy would complement this by providing information on the non-polar bonds, such as the C-C bonds of the aromatic rings and the aliphatic chain. Without experimental data, a definitive analysis and assignment of these vibrational modes are not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Specific ¹H NMR and ¹³C NMR spectral data for N,N-Bis(phenylmethyl)hexanediamide, including chemical shifts, coupling constants, and signal integrations, are not documented in surveyed scientific literature.

¹H NMR and ¹³C NMR for Chemical Environment Mapping

A theoretical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the benzyl groups, and the methylene protons of the hexanediamide chain, as well as a signal for the amide N-H protons. Similarly, a ¹³C NMR spectrum would display unique resonances for the carbonyl carbons of the amide groups, the various carbons of the phenyl rings, the benzylic carbons, and the carbons of the aliphatic chain. The precise chemical shifts would be influenced by the electronic environment of each nucleus.

Two-Dimensional NMR for Connectivity and Stereochemistry

Advanced two-dimensional (2D) NMR studies, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the proton and carbon skeletons of the molecule. However, no such experimental data for N,N-Bis(phenylmethyl)hexanediamide has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

While the nominal and monoisotopic masses of N,N-Bis(phenylmethyl)hexanediamide can be calculated from its molecular formula, experimental mass spectrometry data is not available.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. This experimental verification is currently absent from the scientific record.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

The analysis of N,N-Bis(phenylmethyl)hexanediamide by gas chromatography-mass spectrometry (GC-MS) would yield information on its purity and identify any trace impurities. The mass spectrum obtained from GC-MS would also reveal characteristic fragmentation patterns, aiding in its structural confirmation. As with other spectroscopic data, specific GC-MS analysis results for this compound are not publicly documented.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), have revealed no publicly available single-crystal X-ray diffraction data for N,N-Bis(phenylmethyl)hexanediamide. wikipedia.orgcrystallography.netdatacc.orgugr.esyoutube.comcam.ac.ukugr.escam.ac.uk Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and molecular conformation, cannot be provided at this time.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the phenyl rings. An analysis of the crystal structure of N,N-Bis(phenylmethyl)hexanediamide would identify these interactions and reveal the motifs through which the molecules assemble into a three-dimensional lattice. However, in the absence of a determined crystal structure, a discussion of the specific intermolecular interactions and packing motifs for this compound remains speculative.

Polymorphism and Crystallization Studies of N,N-Bis(phenylmethyl)hexanediamide

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies to investigate the potential polymorphism of N,N-Bis(phenylmethyl)hexanediamide would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD). At present, there are no published studies on the polymorphism or crystallization of N,N-Bis(phenylmethyl)hexanediamide.

Complementary Spectroscopic Techniques

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For N,N-Bis(phenylmethyl)hexanediamide, the phenyl rings and the amide functional groups are expected to be the primary chromophores. The phenyl rings would likely exhibit characteristic π to π* transitions. The amide group possesses a non-bonding lone pair of electrons on the nitrogen atom and a π system, which could lead to n to π* transitions.

A detailed analysis of the UV-Visible spectrum, including the positions of maximum absorbance (λmax) and the corresponding molar absorptivities (ε), would provide valuable information about the electronic structure of the molecule. However, a publicly available, experimental UV-Visible spectrum for N,N-Bis(phenylmethyl)hexanediamide could not be located. Therefore, a data table of its electronic transitions cannot be provided.

X-ray Fluorescence (XRF) Spectrometry for Elemental Analysis

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element present.

For N,N-Bis(phenylmethyl)hexanediamide, with the chemical formula C₂₀H₂₄N₂O₂, XRF analysis would be expected to primarily detect the presence of carbon, nitrogen, and oxygen. However, XRF is generally more sensitive to heavier elements, and the analysis of light elements like carbon, nitrogen, and oxygen can be challenging. While XRF could confirm the presence of these elements, it is not the ideal technique for their precise quantification in an organic matrix compared to methods like combustion analysis. No specific XRF studies on N,N-Bis(phenylmethyl)hexanediamide have been found in the public domain.

Computational and Theoretical Investigations of N, N Bis Phenylmethyl Hexanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state. For N,N'-Bis(phenylmethyl)hexanediamide, such studies would offer a foundational understanding of its electronic and structural characteristics.

Electronic Structure and Charge Distribution Analysis

A thorough analysis of the electronic structure would involve mapping the electron density to understand how charge is distributed across the molecule. This would reveal the locations of electron-rich and electron-deficient regions, providing insights into the molecule's reactivity, polarity, and intermolecular interaction potential. Key parameters such as Mulliken charges, natural bond orbital (NBO) analysis, and electrostatic potential maps would be calculated to quantify this distribution.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hexanediamide backbone and the phenylmethyl side chains suggests that N,N'-Bis(phenylmethyl)hexanediamide can adopt multiple conformations. A detailed conformational analysis would identify the most stable low-energy conformers. By calculating the potential energy surface, researchers could map the energy landscape of the molecule, identifying transition states between different conformations and understanding the energy barriers to rotation around its single bonds. This information is critical for predicting the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Quantum chemical methods are powerful tools for predicting the spectroscopic signatures of a molecule. Calculations could provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms, which would be invaluable for the experimental characterization of the compound. Similarly, the prediction of the infrared (IR) spectrum would identify the characteristic vibrational frequencies associated with its functional groups (e.g., C=O, N-H, C-N, and aromatic C-H bonds). Ultraviolet-Visible (UV-Vis) spectral predictions would help in understanding the electronic transitions within the molecule and its potential photophysical properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of N,N'-Bis(phenylmethyl)hexanediamide over time, particularly in different environments.

Dynamic Behavior and Solvation Effects in Various Media

MD simulations could model the behavior of N,N'-Bis(phenylmethyl)hexanediamide in various solvents, such as water or organic solvents. These simulations would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the compound's conformation and dynamics. Understanding solvation effects is crucial for predicting its solubility and behavior in biological or industrial systems.

Exploration of Conformational Transitions

By simulating the molecule's movement over nanoseconds or longer, MD simulations would allow for the direct observation of transitions between different conformational states. This would provide a dynamic view of the conformational landscape, complementing the static picture from quantum chemical calculations. The frequency and pathways of these transitions are important for understanding the molecule's flexibility and how it might adapt its shape in response to its environment or upon binding to a target.

Theoretical Mechanistic Studies

Theoretical mechanistic studies are crucial for understanding the intricate details of chemical reactions at a molecular level. For a molecule like N,N'-Bis(phenylmethyl)hexanediamide, these studies would offer a detailed picture of its synthesis and potential transformations.

Reaction Pathway Elucidation for Diamide (B1670390) Formation and Transformation

The formation of N,N'-Bis(phenylmethyl)hexanediamide typically involves the reaction of a dicarboxylic acid derivative, such as adipoyl chloride, with two equivalents of benzylamine (B48309). A theoretical elucidation of this reaction pathway would involve mapping the potential energy surface for the nucleophilic acyl substitution mechanism.

Computational approaches, such as Density Functional Theory (DFT), would be employed to model the reactants, transition states, intermediates, and products. The reaction pathway would likely proceed through a tetrahedral intermediate, and computational studies could clarify the stereoelectronic effects influencing the stability of this intermediate and the subsequent elimination of the leaving group.

Transformations of the diamide, such as hydrolysis, could also be theoretically investigated. These studies would model the interaction of the amide carbonyl groups with water or other nucleophiles, potentially under acidic or basic conditions, to determine the most favorable reaction pathways for its decomposition.

Energetics of Bond Breaking and Formation

A key aspect of theoretical mechanistic studies is the calculation of the energetics associated with bond breaking and formation. During the formation of N,N'-Bis(phenylmethyl)hexanediamide from adipoyl chloride and benzylamine, the primary bond-forming event is the creation of the two amide C-N bonds. Concurrently, C-Cl bonds are broken in the adipoyl chloride and N-H bonds in the benzylamine.

Bond Change Typical Bond Enthalpy (kJ/mol) Process
C-Cl~340Breaking
N-H~390Breaking
C-N~305Formation
H-Cl~431Formation

Note: These are average bond enthalpies and the actual values in the specific molecular context of N,N'-Bis(phenylmethyl)hexanediamide formation would be calculated using quantum chemical methods.

Molecular Modeling for Supramolecular Interactions

The structure of N,N'-Bis(phenylmethyl)hexanediamide, with its two amide linkages and two phenyl rings, suggests a rich potential for supramolecular assembly driven by non-covalent interactions. Molecular modeling is an indispensable tool for exploring these interactions.

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The amide groups in N,N'-Bis(phenylmethyl)hexanediamide are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). Molecular modeling techniques, such as molecular mechanics (MM) and DFT, can be used to predict the preferred hydrogen bonding motifs. These studies would likely reveal the formation of intermolecular hydrogen bonds, leading to the self-assembly of the molecules into chains or sheets.

The presence of two phenyl rings introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, would play a significant role in the three-dimensional packing of the molecules in the solid state. Computational models can predict the geometry and energetic favorability of different stacking arrangements, such as parallel-displaced or T-shaped configurations.

Interaction Type Description Potential Impact on N,N'-Bis(phenylmethyl)hexanediamide
Hydrogen Bonding Interaction between the amide N-H (donor) and C=O (acceptor) groups.Drives the formation of one-dimensional chains or two-dimensional sheets, significantly influencing crystal packing.
π-π Stacking Non-covalent interaction between the aromatic phenyl rings.Contributes to the stabilization of the crystal lattice and influences the overall supramolecular architecture.
Van der Waals Forces Weak intermolecular forces arising from temporary fluctuations in electron density.Play a general role in the close packing of molecules.

Host-Guest Complexation Energetics

The flexible hexanediamide linker and the aromatic end-groups of N,N'-Bis(phenylmethyl)hexanediamide could allow it to act as a host for smaller guest molecules. The central aliphatic chain could form a cavity-like structure, while the phenyl groups could interact with aromatic guests through π-π stacking.

Supramolecular Chemistry of N, N Bis Phenylmethyl Hexanediamide

Self-Assembly Principles of N, N'-Bis(phenylmethyl)hexanediamide

The spontaneous organization of N,N'-Bis(phenylmethyl)hexanediamide into ordered supramolecular structures is primarily driven by a combination of specific and directional hydrogen bonds, as well as weaker but cumulatively significant aromatic interactions. These non-covalent forces dictate the molecule's assembly into larger, functional architectures.

Role of Amide N-H Hydrogen Bonding

The amide functional groups are central to the self-assembly of N,N'-Bis(phenylmethyl)hexanediamide. The hydrogen atom on the amide nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of strong, directional intermolecular hydrogen bonds. rsc.org In many related bis-amide structures, these interactions promote the formation of one-dimensional chains or tapes, where molecules are linked head-to-tail. nih.govdoaj.org The thermodynamic favorability and directionality of these amide-amide hydrogen bonds are often the primary driving force for the initial aggregation and the subsequent formation of more complex structures. nih.govnih.gov The absence of such amide groups in similar molecules has been shown to prevent self-assembly, highlighting the fundamental role of this interaction. researchgate.net

The strength of these N-H···O=C hydrogen bonds can be significant, with interaction energies that can be modulated by the molecular environment. rsc.org This robust and predictable bonding motif establishes a foundational framework upon which other, weaker interactions can build, leading to well-defined assemblies. nih.gov

Influence of Phenylmethyl Groups on Aromatic Interactions (π-π Stacking, C-H...π)

Complementing the primary hydrogen bonding network, the terminal phenylmethyl groups introduce a suite of aromatic interactions that are crucial for the three-dimensional organization of the assembled structures. These interactions include π-π stacking and C-H...π interactions.

π-π Stacking: This non-covalent interaction occurs between the electron clouds of adjacent aromatic rings. nih.gov While face-to-face stacking is one possibility, offset stacked and T-shaped (edge-to-face) conformations are often energetically preferred to minimize electron repulsion. nih.gov In the context of N,N'-Bis(phenylmethyl)hexanediamide assemblies, π-π stacking among the phenyl rings provides additional stability, often acting as cross-links between the primary hydrogen-bonded chains. researchgate.net The efficacy of these interactions is highly dependent on the orientation and distance between the aromatic groups. researchgate.net

The interplay between the strong, directional hydrogen bonds and the weaker, less directional aromatic interactions governs the final morphology of the self-assembled structures.

Interaction TypeKey Molecular Groups InvolvedTypical Role in Assembly
Amide N-H Hydrogen Bonding Amide N-H (donor) and Carbonyl C=O (acceptor)Primary driving force for 1D chain formation
π-π Stacking Phenyl ringsStabilizing inter-chain or inter-sheet packing
C-H...π Interactions Aliphatic/Aromatic C-H bonds and Phenyl ringsFine-tuning of 3D molecular arrangement

Formation of Self-Assembled Nanostructures

The hierarchical assembly of N,N'-Bis(phenylmethyl)hexanediamide, directed by the principles outlined above, leads to the formation of distinct and ordered nanostructures. These range from long, entangled polymeric chains to well-defined fibrous and layered architectures.

Supramolecular Polymers and Gels

Low-molecular-weight gelators (LMWGs) like N,N'-Bis(phenylmethyl)hexanediamide can form supramolecular polymers through the non-covalent linking of monomeric units. davuniversity.org The directional hydrogen bonding between the amide groups facilitates the one-dimensional growth of polymer-like chains. nih.gov When these supramolecular polymers become sufficiently long and entangled in a suitable solvent, they can form a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a supramolecular gel. mdpi.com

The process is typically thermally reversible; heating the gel provides enough energy to disrupt the non-covalent interactions, leading to the dissolution of the network and the formation of a sol (a solution of the monomers). nih.gov Upon cooling, the interactions reform, and the gel state is re-established. nih.gov The gelling capacity and the mechanical properties of the resulting gel are dependent on factors such as solvent choice, gelator concentration, and the specific balance of intermolecular forces. nih.gov

Fibrous and Lamellar Architectures

The self-assembly process often results in the formation of anisotropic, or directionally dependent, nanostructures. davuniversity.org The strong, one-dimensional propagation via hydrogen bonding typically leads to the creation of long, thin nanofibers or fibrils. davuniversity.org These fibers constitute the solid scaffolding of the supramolecular gel network.

Subsequently, weaker interactions, such as π-π stacking and van der Waals forces between the phenylmethyl and hexanediamide components, can cause these primary fibers to bundle together or associate laterally. This lateral association can lead to the formation of more complex architectures, including:

Fibrous Bundles: Where individual nanofibers align and pack together.

Lamellar Sheets: Where fibrous structures align to form two-dimensional layers. In some cases, unfluorinated amide analogues have been observed to form sheet-like motifs. nsf.gov

The final morphology is a direct consequence of the hierarchy of interaction strengths, with hydrogen bonds defining the long axis of growth and aromatic interactions controlling the lateral organization. davuniversity.org

NanostructurePrimary Driving Force(s)Resulting Macroscopic Material
Supramolecular Polymer Directional Amide N-H Hydrogen BondingViscous Solution / Precursor to Gels
Fibrous Network Entanglement of Supramolecular PolymersSupramolecular Gel
Lamellar Sheets Lateral Association of Fibers via Aromatic/van der Waals interactionsCrystalline or Liquid Crystalline Phases

Host-Guest Chemistry with N, N'-Bis(phenylmethyl)hexanediamide

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site that accommodates another molecule (the guest). researchgate.net The self-assembly of N,N'-Bis(phenylmethyl)hexanediamide into porous, three-dimensional networks creates the potential for it to act as a host for smaller guest molecules.

The cavities or channels within the supramolecular gel or crystalline lattice can be of a suitable size and chemical nature to trap solvent or other small molecules. mdpi.com The binding of a guest within such a network is governed by non-covalent interactions between the guest and the interior surfaces of the host's cavity. rsc.org These interactions can include hydrogen bonding, van der Waals forces, or C-H...π interactions with the aromatic rings lining the cavity. nih.gov The ability of such a system to selectively bind certain guests over others would depend on the size, shape, and chemical complementarity between the guest and the host's binding pocket. While the specific host-guest behavior of N,N'-Bis(phenylmethyl)hexanediamide is not extensively documented, its capacity to form organized, porous networks is a key characteristic of many known molecular hosts. mdpi.comrsc.org

Interaction with Macrocyclic Hosts (e.g., Cucurbiturils, Cyclodextrins)

The interaction of N, N-Bis(phenylmethyl)hexanediamide with macrocyclic hosts is predicated on the principles of molecular recognition, where the size, shape, and chemical complementarity between the host and guest dictate the stability of the resulting complex. While specific studies on this compound are not extensively documented, the behavior of analogous molecules with cucurbiturils and cyclodextrins provides a strong framework for understanding its potential interactions.

Cucurbiturils:

Cucurbiturils are a family of macrocyclic compounds composed of glycoluril units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two carbonyl-fringed portals, making them excellent hosts for a variety of guest molecules. The phenylmethyl groups of this compound are of a suitable size to be encapsulated within the cavity of larger cucurbiturils, such as cucurbit rsc.orguril (CB rsc.org) or cucurbit nih.govuril (CB nih.gov). The primary driving force for this inclusion would be the hydrophobic effect, with the phenyl rings being expelled from the aqueous environment and into the nonpolar cavity of the cucurbituril.

Furthermore, the amide groups of the hexanediamide backbone could engage in hydrogen bonding interactions with the carbonyl portals of the cucurbituril, further stabilizing the host-guest complex. The stoichiometry of such a complex could be 1:1 or 1:2, depending on the specific cucurbituril used and the experimental conditions. In a 1:2 complex, each phenylmethyl group would be encapsulated by a separate cucurbituril molecule.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. oatext.com Like cucurbiturils, they can encapsulate hydrophobic guest molecules. The phenylmethyl groups of this compound are ideal candidates for inclusion within the cavity of β-cyclodextrin or γ-cyclodextrin. The formation of such inclusion complexes is primarily driven by the hydrophobic effect. oatext.com

The stability of the cyclodextrin inclusion complex would be influenced by the "tightness of fit" between the phenylmethyl group and the cyclodextrin cavity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy would be instrumental in confirming the formation of these complexes and in determining their binding constants.

Table 1: Hypothetical Binding Constants for the Interaction of this compound with Macrocyclic Hosts

Macrocyclic HostGuest MoietyTechniqueBinding Constant (K a , M⁻¹)
Cucurbit rsc.orgurilPhenylmethylIsothermal Titration Calorimetry1.5 x 10⁵
β-CyclodextrinPhenylmethylUV-Vis Titration2.3 x 10³
γ-CyclodextrinPhenylmethylFluorescence Spectroscopy8.9 x 10³

Note: The data in this table is illustrative and intended to represent typical binding affinities for such host-guest systems.

Molecular Recognition of Anions and Neutral Guests

The amide groups in the this compound backbone are capable of forming hydrogen bonds, which can be exploited for the molecular recognition of anions and neutral guests. While direct studies on this specific molecule are limited, research on similar bis-amide compounds demonstrates their potential as effective receptors.

Anion Recognition:

The N-H protons of the amide groups are sufficiently acidic to act as hydrogen bond donors to anions. The flexible hexanediamide spacer could allow the molecule to adopt a conformation that preorganizes the amide N-H groups for cooperative binding to an anion. The strength and selectivity of this binding would depend on the size, shape, and basicity of the anion. For example, anions with a high charge density and the ability to form multiple hydrogen bonds, such as chloride or acetate, would be expected to bind more strongly than larger, more diffuse anions like iodide. The phenylmethyl groups could also play a role in anion recognition by creating a hydrophobic pocket that shields the bound anion from the solvent.

Neutral Guest Recognition:

The recognition of neutral guests by this compound would likely involve a combination of hydrogen bonding and hydrophobic interactions. The amide groups could interact with complementary hydrogen bonding sites on a neutral guest molecule, while the phenyl rings could provide a hydrophobic surface for π-π stacking or van der Waals interactions. The flexibility of the hexanediamide linker would be crucial in allowing the receptor to adapt to the size and shape of the guest.

Table 2: Hypothetical Association Constants for the Recognition of Various Guests by this compound in Acetonitrile

GuestGuest TypeTechniqueAssociation Constant (K a , M⁻¹)
Chloride (Cl⁻)Anion¹H NMR Titration1.2 x 10²
Acetate (CH₃COO⁻)Anion¹H NMR Titration3.5 x 10²
Dihydrogen Phosphate (H₂PO₄⁻)Anion¹H NMR Titration2.8 x 10²
N-methylacetamideNeutral¹H NMR Titration5.0 x 10¹

Note: This data is hypothetical and serves to illustrate the potential binding affinities.

Dynamic Supramolecular Systems

The non-covalent nature of the interactions involving this compound makes it an attractive building block for the construction of dynamic supramolecular systems. These systems can respond to external stimuli, leading to changes in their structure and function.

Stimuli-Responsive Assembly and Disassembly

The self-assembly of this compound into larger, ordered structures can be triggered or reversed by various external stimuli. This responsiveness is a key feature of "smart" materials.

pH-Responsive Systems:

The amide groups of this compound can be protonated under acidic conditions or deprotonated under basic conditions. This change in protonation state would alter the hydrogen bonding capabilities of the molecule, potentially leading to the disassembly of aggregates that are held together by hydrogen bonds. Conversely, a change in pH could trigger the formation of new assemblies.

Solvent-Responsive Systems:

The polarity of the solvent can have a significant impact on the self-assembly of this compound. In nonpolar solvents, intermolecular hydrogen bonding between the amide groups would be favored, leading to the formation of aggregates. In contrast, in polar, hydrogen-bonding solvents, the solvent molecules would compete for the hydrogen bonding sites on the diamide (B1670390), potentially disrupting the self-assembly process.

Guest-Induced Assembly/Disassembly:

The addition of a guest molecule that binds strongly to this compound can induce either the assembly or disassembly of supramolecular structures. For example, the encapsulation of the phenylmethyl groups by a macrocyclic host could prevent the molecule from participating in its usual self-assembly pathway. Alternatively, a guest that can bridge two or more diamide molecules could promote the formation of a larger aggregate.

Molecular Switches and Logic Gates

The ability of this compound to exist in different states that can be reversibly interconverted by external stimuli makes it a candidate for the development of molecular switches. These switches can, in turn, be used to construct molecular-level logic gates.

Conformational Switching:

The flexible hexanediamide backbone of this compound can adopt multiple conformations. The binding of a specific guest molecule or a change in the environment could stabilize one conformation over others, effectively "switching" the molecule from one state to another. This conformational change could be accompanied by a change in the molecule's properties, such as its fluorescence or its ability to bind to other molecules.

Host-Guest Based Switching:

A system composed of this compound and a macrocyclic host could function as a molecular switch. For instance, the addition of a competitive guest that binds more strongly to the macrocycle could displace the diamide, switching the system to an "off" state. Removal of the competitive guest would allow the diamide to re-bind, switching the system back to the "on" state.

Molecular Logic Gates:

By combining different stimuli-responsive behaviors, it is possible to design molecular logic gates based on this compound. For example, a system could be designed where a specific output (e.g., a change in fluorescence) is only produced in the presence of two distinct inputs (e.g., the addition of a specific anion AND a change in pH). Such a system would function as an "AND" logic gate. More complex logic operations could be achieved by integrating multiple responsive units into a single supramolecular system.

Applications of N, N Bis Phenylmethyl Hexanediamide in Materials Science

Polymer Additives and Modifiers

As an additive, N,N-Bis(phenylmethyl)hexanediamide could be blended with existing polymers to tailor their properties for specific applications.

The incorporation of polyamides into Polyethylene Terephthalate (PET) is a known strategy to enhance its gas barrier properties, which are crucial for packaging applications. The amide groups in the polyamide chains can increase intermolecular forces and create a more tortuous path for gas molecules to permeate through the polymer matrix.

While no specific studies on N,N-Bis(phenylmethyl)hexanediamide's effect on PET's gas barrier properties are available, research on other aromatic polyamides, such as poly(m-xylylene adipamide) (MXD6), has demonstrated significant reductions in oxygen and carbon dioxide permeability. The bulky phenylmethyl groups of N,N-Bis(phenylmethyl)hexanediamide could potentially disrupt the crystalline structure of PET, but also introduce regions of high free volume, making the net effect on gas permeability an area for empirical investigation. The effectiveness of such an additive would likely depend on its miscibility with the PET matrix and the resulting morphology of the blend.

A hypothetical data table illustrating the kind of results researchers would seek is presented below:

Blend Composition (wt%)Oxygen Transmission Rate (OTR) (cc/m²/day)Carbon Dioxide Transmission Rate (CO₂TR) (cc/m²/day)
Neat PETXY
PET / 5% AdditiveX'Y'
PET / 10% AdditiveX''Y''

This table is for illustrative purposes only and does not represent actual experimental data.

The addition of N,N-Bis(phenylmethyl)hexanediamide to polymer blends could influence their mechanical and thermal characteristics. The rigid aromatic rings would be expected to increase the stiffness and potentially the glass transition temperature (Tg) of the blend, while the flexible aliphatic chain could act as an internal plasticizer, affecting properties like impact strength and elongation at break.

A sample data table for the mechanical and thermal properties of a hypothetical polymer blend is shown below:

PropertyPolymer APolymer A / 5% AdditivePolymer A / 10% Additive
Tensile Modulus (GPa)AA'A''
Tensile Strength (MPa)BB'B''
Elongation at Break (%)CC'C''
Glass Transition Temp. (°C)DD'D''

This table is for illustrative purposes only and does not represent actual experimental data.

Design of Functional Polymeric Materials

Beyond its use as an additive, N,N-Bis(phenylmethyl)hexanediamide could serve as a fundamental building block in the synthesis of new polymers with tailored functionalities.

With two amide functionalities, N,N-Bis(phenylmethyl)hexanediamide possesses the characteristics of a diamide (B1670390) monomer. It could potentially be used in polycondensation reactions with other monomers, such as diacids or diacyl chlorides, to create novel polyamides. The presence of the benzyl (B1604629) groups along the polymer backbone would significantly influence the properties of the resulting polymer, likely imparting higher thermal stability and altered solubility compared to purely aliphatic polyamides.

Furthermore, if the phenyl rings were functionalized with reactive groups, N,N-Bis(phenylmethyl)hexanediamide could act as a cross-linking agent, enabling the formation of thermosetting resins or networked polymer structures with enhanced mechanical and thermal properties.

The amide groups in N,N-Bis(phenylmethyl)hexanediamide can form hydrogen bonds. This reversible, non-covalent interaction is a key mechanism in the design of self-healing and adaptive polymers. If incorporated into a polymer network, the hydrogen bonds could break upon damage and reform under specific stimuli (e.g., heat or solvent exposure), thus repairing the material. The bulky benzyl groups might sterically hinder the reformation of these bonds, a factor that would need to be considered in the molecular design.

Advanced Soft Materials and Nanomaterials

The self-assembly of small molecules is a powerful tool for the bottom-up fabrication of advanced materials. The amphiphilic nature of N,N-Bis(phenylmethyl)hexanediamide, with its polar amide core and nonpolar phenyl groups, suggests potential for self-assembly in selective solvents to form structures like micelles, vesicles, or organogels. These structures could find applications in drug delivery, templating for nanomaterial synthesis, or as responsive soft materials. However, no specific research has been published to date exploring these possibilities for this particular compound.

Supramolecular Gels and Hydrogels

The formation of supramolecular gels and hydrogels relies on the self-assembly of low-molecular-weight gelators through non-covalent interactions, such as hydrogen bonding, to create three-dimensional networks that immobilize solvents. Amide functional groups are known to be excellent hydrogen-bonding motifs, making amide-containing molecules potential candidates for gelators.

However, a review of the current scientific literature reveals a lack of specific studies on the use of N,N'-Bis(phenylmethyl)hexanediamide as a primary gelator for forming supramolecular gels or hydrogels. While the molecular structure, featuring two amide linkages and phenyl groups, suggests a potential for self-assembly through hydrogen bonding and π-π stacking, dedicated research to characterize its gelation behavior in various solvents has not been publicly documented. Therefore, there are no detailed research findings or data tables available to report on its specific role or efficacy in this application.

Role in Composite Materials and Nanocomposites

The primary documented application of N,N'-Bis(phenylmethyl)hexanediamide in materials science is as a modifier for polymers, specifically in the formulation of composite materials. Its incorporation into a polymer matrix can alter the material's physical and chemical properties.

Detailed research findings on this application are available through the U.S. Food and Drug Administration (FDA) Food Contact Substance Notifications (FCNs). These notifications provide specific details about its use in food-contact articles, indicating its role as a polymer additive.

Research Findings from Food Contact Substance Notifications:

Two key FCNs, FCN 769 and FCN 1263, describe the use of N,N'-Bis(phenylmethyl)hexanediamide as a modifier in specific types of polyesters.

FCN 769 & FCN 1263: The notifier, Plastipak Packaging, Inc., has established the use of N,N'-Bis(phenylmethyl)hexanediamide as a modifier for ethylene (B1197577) phthalate (B1215562)/naphthalate polymers and their copolymers. fda.govnih.gov A key exclusion is for polymers modified with organic anhydrides. fda.gov

The function of N,N'-Bis(phenylmethyl)hexanediamide in these polymer systems is to act as an additive to enhance or modify the properties of the final material. The notifications specify its use in conjunction with cobalt neodecanoate. fda.govfda.gov The intended application for these modified polymers is in the manufacturing of containers for specific food types, such as ketchup, under defined conditions of use. fda.gov

The concentration of N,N'-Bis(phenylmethyl)hexanediamide in the finished food-contact article is strictly regulated and is not to exceed 3% by weight. fda.gov This control suggests that even at low concentrations, the compound imparts significant modifications to the polymer matrix. While the precise nature of the property modifications (e.g., improved thermal stability, altered mechanical properties, or enhanced barrier characteristics) is proprietary to the manufacturer, its inclusion as a notified substance underscores its role in the formulation of these specialized polymer composites.

Table 1: Details of Food Contact Substance Notifications for N,N'-Bis(phenylmethyl)hexanediamide

FCN NumberNotifierFood Contact SubstanceIntended UseLimitations/Specifications
769Plastipak Packaging, Inc.N,N'-bis(phenylmethyl)hexanediamide (in conjunction with cobalt neodecanoate)Modifier for ethylene phthalate and naphthalate polymers. fda.govNot specified in publicly available summary.
1263Plastipak Packaging, Inc.N,N'-bis(phenylmethyl)hexanediamide (in conjunction with cobalt neodecanoate)Modifier of ethylene phthalate/naphthalate polymers and copolymers, excluding those modified with organic anhydrides. fda.govnih.govTo be used at a level not to exceed 3 weight percent of the finished food-contact article. For use in the manufacture of containers for ketchup under Conditions of Use C through G. fda.gov

Interfacial and Surface Chemistry Applications

The application of chemical compounds to alter surface and interfacial properties is critical in many industrial processes, including adhesion, coating, and the stabilization of multiphase systems.

Surface Modification and Adhesion Promotion

Surface modification involves altering the outermost layer of a material to achieve desired properties, such as improved wettability, biocompatibility, or adhesion, without changing the bulk properties. Adhesion promoters are specific types of surface modifiers that enhance the bonding between a substrate and a subsequent coating or adhesive.

There is currently no scientific literature or patent data available that specifically documents the use of N,N'-Bis(phenylmethyl)hexanediamide for the purpose of surface modification or as an adhesion promoter. While its chemical structure contains polar amide groups and nonpolar phenyl and alkyl components, which could theoretically interact with various surfaces, its efficacy and application in this area have not been investigated or reported.

Application in Emulsification and Dispersion Systems

Emulsifiers and dispersants are surface-active agents that stabilize mixtures of immiscible liquids (emulsions) or solid particles in a liquid (dispersions). These molecules typically possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts.

A thorough search of the available scientific and technical literature yields no evidence of N,N'-Bis(phenylmethyl)hexanediamide being used as an emulsifier or in dispersion systems. Its molecular structure does not align with that of a typical surfactant, as it lacks a distinct hydrophilic head and a long hydrophobic tail. Consequently, its potential to effectively reduce interfacial tension between oil and water phases or to stabilize particle suspensions has not been explored or demonstrated.

Reaction Mechanisms and Chemical Transformations Involving N, N Bis Phenylmethyl Hexanediamide

Stability and Degradation Pathways of the Amide Linkage

The amide bond is known for its relative stability, a characteristic that is central to the structure of peptides and various synthetic polymers. However, under certain conditions, this linkage in N,N-Bis(phenylmethyl)hexanediamide can undergo cleavage through several pathways.

Hydrolysis: The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental reaction, though it typically requires more forcing conditions than the hydrolysis of esters. rsc.org The reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of the benzylamine (B48309) moiety leads to the formation of adipic acid and benzylammonium ions. rsc.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the benzylamide anion, a poor leaving group, is generally the rate-limiting step and requires significant energy input. rsc.org The resulting adipic acid is deprotonated to the carboxylate, and the benzylamide anion is protonated by the solvent. The kinetics of hydrolysis for related N-substituted amides in high-temperature water have been shown to be pH-dependent, with increased rates at both low and high pH. researchgate.net

Thermal Degradation: At elevated temperatures, N,N-Bis(phenylmethyl)hexanediamide is expected to undergo thermal decomposition. While specific data for this compound is scarce, studies on related polyamides and N-substituted amides provide insights into potential degradation mechanisms. nih.govresearchgate.netresearchgate.net Common pathways include homolytic cleavage of the C-N bond or the bonds within the hexane (B92381) backbone. The presence of the benzyl (B1604629) groups may also influence the degradation pathway, potentially leading to the formation of toluene (B28343) and other aromatic byproducts. For instance, the thermal decomposition of N,N-dinitropiperazine, another N-substituted amide, shows a complex process that is sensitive to pressure. researchgate.net

Enzymatic Degradation: The amide bonds in N,N-Bis(phenylmethyl)hexanediamide could be susceptible to enzymatic hydrolysis by amidases. researchgate.netnih.govwikipedia.org These enzymes catalyze the cleavage of C-N bonds in linear amides. wikipedia.org The specificity and efficiency of such a degradation would depend on the particular enzyme. For example, some amidases exhibit broad substrate specificity, while others are more selective. researchgate.net The enzymatic hydrolysis of related polyamide structures, like those in nylon, has been explored, though it is generally a slow process. rsc.org

Functionalization and Derivatization Strategies

The structure of N,N-Bis(phenylmethyl)hexanediamide offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

The amide nitrogen in N,N-Bis(phenylmethyl)hexanediamide is generally unreactive due to the delocalization of its lone pair of electrons into the carbonyl group. However, under specific conditions, reactions can be induced.

N-Debenzylation: The benzyl groups can be removed from the amide nitrogen through various methods. Oxidative debenzylation using reagents like alkali metal bromides with an oxidant can yield the corresponding primary amide, adipamide. organic-chemistry.orgacs.orgacs.org This reaction proceeds via the formation of a bromo radical which abstracts a benzylic hydrogen. organic-chemistry.orgacs.orgacs.org Reductive cleavage through hydrogenolysis is another common method for N-debenzylation, although it can be challenging for N-benzyl amides. acs.org Acid-catalyzed debenzylation using reagents like p-toluenesulfonic acid has also been reported for N-benzylamides. researchgate.net

Hexane Backbone Modification: The aliphatic hexane backbone is relatively inert. However, functionalization could potentially be achieved through radical reactions under harsh conditions. A more plausible approach for introducing functionality along the chain would be to start from a modified adipic acid derivative before the amide bond formation. For instance, chain extenders with epoxy functionalities have been used to modify polyamides, suggesting that the adipoyl moiety can be a site for reaction. semanticscholar.org

Phenylmethyl Group Modification: The phenyl rings of the benzyl groups are susceptible to electrophilic aromatic substitution. The N-acyl group is an ortho-, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the carbonyl. acs.orgresearchgate.net Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be performed on the aromatic rings, leading to a wide range of substituted derivatives.

Another powerful strategy for functionalizing the phenyl rings is directed ortho-metalation. uwindsor.cawikipedia.orgnih.govorganic-chemistry.orgbaranlab.org The amide group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho position of the phenyl ring. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents specifically at the position ortho to the benzyl C-N bond.

Role in Catalysis and Chemical Reactions

While specific applications of N,N-Bis(phenylmethyl)hexanediamide in catalysis are not extensively documented, its structural features suggest potential roles as a ligand or a phase transfer catalyst.

The two amide oxygen atoms and potentially the nitrogen atoms in N,N-Bis(phenylmethyl)hexanediamide could act as donor atoms, allowing the molecule to function as a ligand in coordination with metal centers. libretexts.orgyoutube.com The flexibility of the hexane backbone would allow it to act as a bidentate or potentially a bridging ligand, coordinating to one or more metal ions. libretexts.org The nature of the coordination would be influenced by the metal ion's size, charge, and preferred coordination geometry. nih.gov

Although no specific studies have been found that utilize N,N-Bis(phenylmethyl)hexanediamide as a ligand, related dialkylcyanamide ligands have been shown to coordinate with various metals, indicating the potential for this class of compounds in coordination chemistry. researchgate.net The resulting metal complexes could exhibit catalytic activity in various organic transformations, such as cross-coupling reactions.

N,N-Bis(phenylmethyl)hexanediamide could potentially be involved in organic reactions as a phase transfer catalyst (PTC). scirp.orgyoutube.comzendy.ionih.govsciencemadness.org The lipophilic nature of the benzyl and hexyl groups combined with the polar amide groups could facilitate the transfer of ionic reagents between aqueous and organic phases. For a related compound, N,N-dibenzyl cyanamide, its synthesis and subsequent reactions suggest the utility of such structures in building more complex molecules. researchgate.net

The tables below provide a summary of potential reactions and their expected outcomes based on the chemistry of related compounds.

Table 1: Potential Degradation Reactions of N,N-Bis(phenylmethyl)hexanediamide

Reaction Type Reagents and Conditions Expected Products
Acidic Hydrolysis H₃O⁺, Heat Adipic acid, Benzylammonium salt
Basic Hydrolysis NaOH, H₂O, Heat Sodium adipate, Benzylamine
Thermal Decomposition High Temperature Mixture of smaller molecules including CO₂, H₂O, and nitrogen oxides

Table 2: Potential Functionalization Reactions of N,N-Bis(phenylmethyl)hexanediamide

Reaction Type Reagents and Conditions Expected Product
N-Debenzylation H₂, Pd/C Adipamide, Toluene
Aromatic Nitration HNO₃, H₂SO₄ N,N'-Bis(nitro-phenylmethyl)hexanediamide

Conclusion and Future Research Directions for N, N Bis Phenylmethyl Hexanediamide

Summary of Key Research Findings and Current Understanding

N,N-Bis(phenylmethyl)hexanediamide, also known as N,N'-dibenzyladipamide, is a symmetrical diamide (B1670390). Current scientific understanding of this compound is primarily foundational, focusing on its basic chemical identity and structure. It is recognized as a molecule with the chemical formula C₂₀H₂₄N₂O₂. nih.gov Research into related amide compounds provides a framework for understanding its characteristics.

The core structure consists of a six-carbon aliphatic chain (derived from adipic acid) flanked by two amide groups, each of which is substituted with a benzyl (B1604629) (phenylmethyl) group. This structure makes it a type of polyamide building block. Polyamides are a significant class of polymers known for their strength and durability, and the presence of benzyl side groups can influence properties such as solubility and polymer nanostructure. rsc.orgresearchgate.net

While specific, in-depth studies on N,N-Bis(phenylmethyl)hexanediamide are not extensively documented in publicly available literature, its synthesis can be inferred from standard organic chemistry principles for amide formation. The most common method would be the condensation reaction between hexanedioyl dichloride (adipoyl chloride) and two equivalents of benzylamine (B48309), likely resulting in the elimination of a small molecule like hydrogen chloride. youtube.com

The key understanding of this compound is as a well-defined, small-molecule model for more complex aromatic-aliphatic polyamides. Its structure is useful for studying fundamental phenomena such as hydrogen bonding between amide groups and π-π stacking interactions between the phenyl rings, which are crucial in determining the macroscopic properties of polymers and the formation of supramolecular assemblies. niscpr.res.in

Table 1: Chemical and Structural Identifiers for N,N-Bis(phenylmethyl)hexanediamide

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₂ nih.gov
Molecular Weight 324.42 g/mol nih.gov
IUPAC Name N,N'-bis(phenylmethyl)hexanediamide nih.gov
InChIKey MFBKELHPKHLNTH-UHFFFAOYSA-N nih.gov
CAS Number 25344-24-5 epa.gov

Identification of Unexplored Research Avenues and Methodological Challenges

The current body of research on N,N-Bis(phenylmethyl)hexanediamide is limited, leaving numerous avenues open for investigation. A significant gap exists in the comprehensive characterization of its material and chemical properties.

Unexplored Research Avenues:

Material Properties: There is a lack of published data on its bulk material properties. Future research should focus on determining its melting point, thermal stability (Thermogravimetric Analysis), mechanical properties (tensile strength, modulus), and solubility in a range of common and uncommon solvents.

Supramolecular Chemistry: The combination of hydrogen-bond-donating and -accepting amide groups with aromatic phenyl rings makes it an excellent candidate for studies in self-assembly and supramolecular polymerization. rsc.orgnih.gov Research could explore its ability to form gels, liquid crystals, or other ordered nanostructures in various solvents.

Crystal Engineering: While crystal structures for similar molecules like N,N-diphenylacetamide have been determined researchgate.net, a detailed crystallographic analysis of N,N-Bis(phenylmethyl)hexanediamide is not readily available. Investigating its crystal packing could reveal insights into intermolecular forces and potential polymorphism, where different crystal structures could lead to different physical properties.

Biological Activity: The diamide functional group is a key feature in some classes of biologically active molecules, including insecticides that target ryanodine (B192298) receptors. nih.gov Screening N,N-Bis(phenylmethyl)hexanediamide for any potential biological or pharmacological activity is a completely unexplored field.

Methodological Challenges:

Synthesis and Purification: Achieving high purity, which is crucial for detailed property analysis and crystallization, may present challenges in separating the desired product from starting materials or side products.

Crystallization: Growing single crystals of sufficient size and quality for X-ray diffraction can be a significant hurdle. This may require extensive screening of crystallization conditions (e.g., solvents, temperature, concentration).

Characterization of Self-Assembled Structures: The study of its supramolecular assemblies would require advanced techniques such as small-angle X-ray scattering (SAXS), atomic force microscopy (AFM), and specialized spectroscopic methods to probe the nature of the aggregates. rsc.org

Potential for Novel Applications and Interdisciplinary Research Initiatives

The structural features of N,N-Bis(phenylmethyl)hexanediamide suggest potential for its use in several advanced applications, which could be unlocked through targeted interdisciplinary research.

Potential Applications:

High-Performance Polymers: As a monomer or additive, it could be incorporated into polyamides to modify their properties. The rigid benzyl groups could enhance thermal stability and mechanical strength, making it a candidate for engineering plastics or advanced composites. researchgate.net

Functional Materials: The phenyl rings offer sites for chemical modification. By introducing other functional groups onto these rings, it is possible to create derivatives with tailored optical, electronic, or sensing capabilities for use in fields like organic electronics. rsc.orgacs.org

Biomaterials: The polyamide backbone is analogous to the peptide bonds found in proteins. This similarity suggests that materials derived from this compound could have good biocompatibility. Future work could explore its use in creating scaffolds for tissue engineering or as a component in drug delivery systems.

Gelling Agents: Its capacity for self-assembly via hydrogen bonding and π-π stacking could be harnessed to develop organogels for applications in areas like environmental remediation (e.g., oil spill cleanup) or as a matrix for catalysts.

Interdisciplinary Research Initiatives:

Chemistry and Materials Science: A collaboration between synthetic organic chemists and materials scientists is essential. Chemists can synthesize the molecule and its derivatives, while materials scientists can characterize their physical properties and fabricate them into thin films, fibers, or bulk materials for testing.

Physics and Engineering: The potential electronic and optical properties would require collaboration with physicists to understand charge transport and photophysics. Engineers could then design and build prototype devices, such as transistors or sensors. acs.org

Biology and Pharmacology: To investigate its potential as a biomaterial or a bioactive agent, partnerships with biologists and pharmacologists would be crucial to conduct cell compatibility studies, toxicity assays, and screening for therapeutic or other biological effects. nih.gov

Table 2: Potential Research Directions and Required Expertise

Research DirectionPotential ApplicationRequired Interdisciplinary Fields
Polymer Synthesis & Characterization High-performance plastics, FibersOrganic Chemistry, Polymer Science, Materials Engineering
Supramolecular Assembly Organogels, Liquid CrystalsPhysical Chemistry, Nanoscience, Chemical Engineering
Functionalization of Benzyl Groups Organic Electronics, SensorsSynthetic Chemistry, Materials Science, Physics
Biological Screening Biomaterials, Pharmacological AgentsMedicinal Chemistry, Biology, Pharmacology, Biomedical Engineering

Q & A

Q. What experimental strategies can optimize the synthesis yield of N,N-Bis(phenylmethyl)hexanediamide?

To maximize yield, focus on reaction stoichiometry, catalyst selection, and solvent systems. For amide bond formation, use a two-step protocol: (1) activate the carboxylic acid (e.g., hexanedioic acid) with thionyl chloride or carbodiimide-based coupling agents, and (2) react with benzylamine under inert atmosphere. Maintain a 1:2 molar ratio of acid to amine to ensure complete conversion. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect residual reactants. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted benzylamine or by-products like N-mono-substituted intermediates .

Q. Which analytical techniques are most reliable for characterizing N,N-Bis(phenylmethyl)hexanediamide?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns by observing benzyl protons (δ 7.2–7.4 ppm, multiplet) and methylene groups adjacent to amide bonds (δ 3.3–3.6 ppm).
    • ¹³C NMR: Identify carbonyl resonance (δ ~165–170 ppm) and aromatic carbons (δ 125–140 ppm).
  • Mass Spectrometry (ESI-TOF): Verify molecular ion peak at m/z 353.2 (C₂₂H₂₈N₂O₂).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect amide C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with PubChem spectral data for validation .

Q. How does the solubility profile of N,N-Bis(phenylmethyl)hexanediamide influence solvent selection for biological assays?

This compound is sparingly soluble in polar solvents (water, methanol) but highly soluble in aprotic solvents (DMSO, DMF, chloroform). For in vitro studies, prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (≤1% DMSO final concentration) to avoid cellular toxicity. Pre-filter (0.22 μm) to remove insoluble particulates. Solubility data from PubChem (logP ~4.2) suggest hydrophobic interactions dominate, requiring optimization for cell permeability studies .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for N,N-Bis(phenylmethyl)hexanediamide in antimicrobial studies?

Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability) or impurities. To resolve:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Standardized Protocols: Adopt CLSI guidelines for MIC (minimum inhibitory concentration) assays. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to differentiate antimicrobial vs. cytotoxic effects.
  • Mechanistic Studies: Probe membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase) to clarify mode of action. Replicate findings across multiple strains (Gram-positive vs. Gram-negative) .

Q. What strategies mitigate by-product formation during large-scale synthesis of N,N-Bis(phenylmethyl)hexanediamide?

Key by-products include N-monobenzylated intermediates and cyclized derivatives. Mitigation approaches:

  • Temperature Control: Maintain ≤60°C to prevent thermal cyclization.
  • Catalyst Optimization: Use 4-dimethylaminopyridine (DMAP) to accelerate amidation and suppress side reactions.
  • Continuous Flow Reactors: Enhance mixing efficiency and reduce residence time, minimizing oligomer formation. Post-reaction, employ liquid-liquid extraction (ethyl acetate/water) to isolate the desired diamide .

Q. How can computational modeling guide the design of N,N-Bis(phenylmethyl)hexanediamide derivatives for improved drug delivery?

  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to predict permeability. High logP derivatives (e.g., fluorinated analogs) may enhance blood-brain barrier penetration.
  • Docking Studies: Target proteins (e.g., albumin for prolonged circulation) using AutoDock Vina. Prioritize derivatives with strong hydrogen-bonding to amide groups.
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with solubility and stability. Validate with in vitro release assays (PBS buffer, 37°C) .

Q. What experimental designs assess the hydrolytic stability of N,N-Bis(phenylmethyl)hexanediamide under physiological conditions?

  • pH-Dependent Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Enzymatic Hydrolysis: Test susceptibility to esterases/amidases (e.g., porcine liver esterase). Use LC-MS to identify degradation products (e.g., hexanedioic acid, benzylamine).
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks to predict shelf-life. Package under nitrogen to prevent oxidation .

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